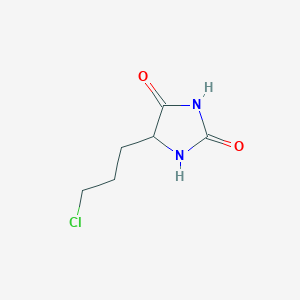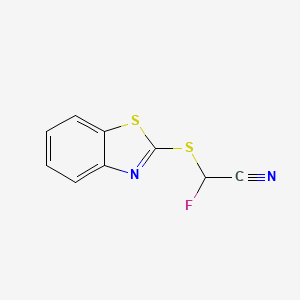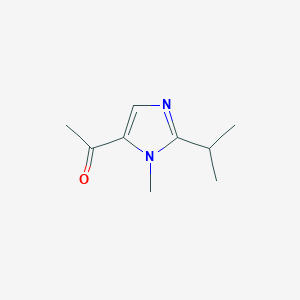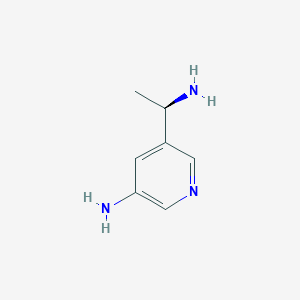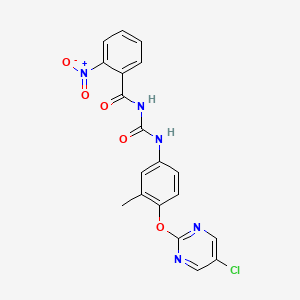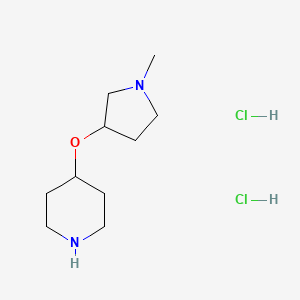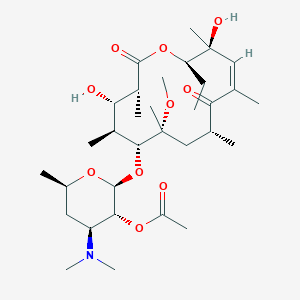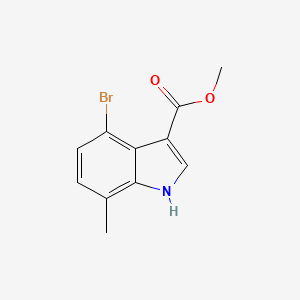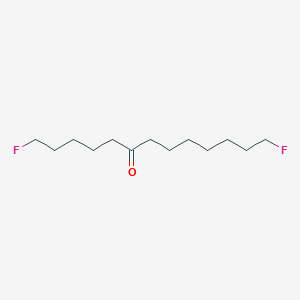
7-Tridecanone, 1,13-difluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,13-Difluorotridecan-6-one is an organic compound with the molecular formula C13H24F2O It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) flanked by two fluorine atoms at the 1 and 13 positions of the tridecane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,13-Difluorotridecan-6-one can be synthesized through a multi-step process involving the introduction of fluorine atoms and the formation of the ketone group. One common method involves the fluorination of tridecane followed by oxidation to introduce the carbonyl group. The reaction conditions typically include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, the production of 1,13-difluorotridecan-6-one may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods may also incorporate advanced techniques such as microwave-assisted synthesis to reduce reaction times and improve overall productivity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,13-Difluorotridecan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted tridecanones with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,13-Difluorotridecan-6-one has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,13-difluorotridecan-6-one involves its interaction with molecular targets through its carbonyl and fluorine groups. The carbonyl group can participate in hydrogen bonding and dipole-dipole interactions, while the fluorine atoms can enhance the compound’s lipophilicity and stability. These interactions can influence the compound’s reactivity and binding affinity with various biological targets, potentially affecting enzymatic activity and cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 1,1-Difluoro-2-tridecanone
- 1,5-Difluoro-3-pentanone
- 1,1,1-Trifluoro-2-propanone
Comparison: 1,13-Difluorotridecan-6-one is unique due to the positioning of the fluorine atoms at the terminal positions of the tridecane chain, which can significantly influence its chemical properties and reactivity compared to other fluorinated ketones
Eigenschaften
CAS-Nummer |
332-91-2 |
|---|---|
Molekularformel |
C13H24F2O |
Molekulargewicht |
234.33 g/mol |
IUPAC-Name |
1,13-difluorotridecan-6-one |
InChI |
InChI=1S/C13H24F2O/c14-11-7-3-1-2-5-9-13(16)10-6-4-8-12-15/h1-12H2 |
InChI-Schlüssel |
UWHIFMOTBNLHAA-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCC(=O)CCCCCF)CCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


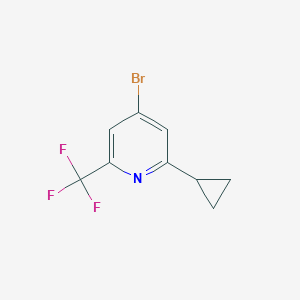
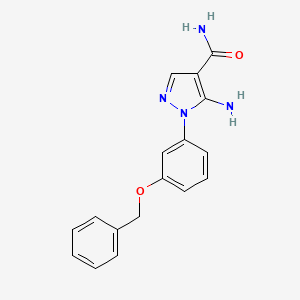
![6-(Trifluoromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12834051.png)
![3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12834053.png)
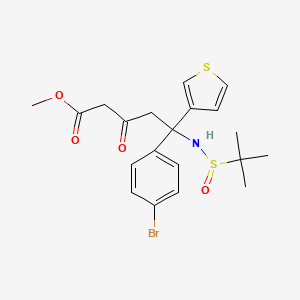
![Methyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B12834064.png)
